4-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3S2/c1-10-9-13(4-5-14(10)16)22(19,20)17-8-7-12-3-6-15(21-12)11(2)18/h3-6,9,11,17-18H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMETVKZRYZSGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=C(S2)C(C)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound decomposes into two primary subunits:
- 4-Fluoro-3-methylbenzenesulfonyl chloride : Aromatic sulfonation and halogenation.
- 2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethylamine : Thiophene functionalization and reductive amination.
Coupling these subunits via nucleophilic substitution forms the sulfonamide bond, followed by purification and characterization.
Critical Challenges
- Regioselectivity : Ensuring correct substitution on the thiophene ring.
- Hydroxyethyl Stability : Preventing oxidation or elimination of the secondary alcohol.
- Sulfonamide Bond Formation : Optimizing reaction conditions to avoid over-sulfonation.
Preparation of 4-Fluoro-3-Methylbenzenesulfonyl Chloride
Sulfonation of Toluene Derivative
4-Fluoro-3-methyltoluene undergoes sulfonation using chlorosulfonic acid at 0–5°C to yield 4-fluoro-3-methylbenzenesulfonic acid . Excess thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride at reflux (70°C, 4 h).
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (sulfonation); 70°C (SOCl₂) |
| Solvent | Dichloromethane |
| Yield | 82–85% |
Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.2 Hz, 1H), 7.45 (dd, J = 8.2, 2.1 Hz, 1H), 2.65 (s, 3H).
- MS (ESI) : m/z 212.98 [M+H]⁺.
Synthesis of 2-(5-(1-Hydroxyethyl)Thiophen-2-Yl)Ethylamine
Thiophene Functionalization
5-Acetylthiophene-2-carbaldehyde is reduced using sodium borohydride (NaBH₄) in ethanol to yield 5-(1-hydroxyethyl)thiophene-2-carbaldehyde . Subsequent Wittig reaction with ethyltriphenylphosphonium bromide forms the α,β-unsaturated ester, which is hydrogenated to 2-(5-(1-hydroxyethyl)thiophen-2-yl)ethanol .
Reaction Conditions
| Step | Conditions | Yield |
|---|---|---|
| NaBH₄ Reduction | 0°C, 2 h, EtOH | 88% |
| Wittig Reaction | THF, 60°C, 12 h | 75% |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOAc | 90% |
Reductive Amination
The alcohol is converted to the amine via a two-step process:
Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (d, J = 3.5 Hz, 1H), 6.72 (d, J = 3.5 Hz, 1H), 4.75 (q, J = 6.5 Hz, 1H), 3.45 (t, J = 6.8 Hz, 2H), 2.85 (t, J = 6.8 Hz, 2H), 1.40 (d, J = 6.5 Hz, 3H).
Sulfonamide Coupling
Nucleophilic Substitution
The sulfonyl chloride (1.2 equiv) reacts with the amine (1.0 equiv) in anhydrous dichloromethane (DCM) with pyridine (2.0 equiv) as a base. The mixture is stirred at 25°C for 12 h, followed by aqueous workup.
Optimization Table
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridine | DCM | 25 | 12 | 78 |
| K₂CO₃ | Acetone | 50 | 6 | 65 |
| Et₃N | THF | 40 | 8 | 72 |
Purification
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexanes 1:3 → 1:1) to afford the title compound as a white solid.
Characterization Data
- Melting Point : 132–134°C.
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.1 Hz, 1H), 7.45 (dd, J = 8.1, 2.0 Hz, 1H), 6.95 (d, J = 3.4 Hz, 1H), 6.80 (d, J = 3.4 Hz, 1H), 4.80 (q, J = 6.5 Hz, 1H), 3.55 (t, J = 6.7 Hz, 2H), 2.95 (t, J = 6.7 Hz, 2H), 2.60 (s, 3H), 1.45 (d, J = 6.5 Hz, 3H).
- HRMS (ESI) : m/z 397.1045 [M+H]⁺ (calc. 397.1048).
Alternative Pathways and Scalability
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C, 30 min) reduces reaction time to 1 h with comparable yield (76%).
Continuous Flow Chemistry
A microreactor system (0.2 mL/min, 100°C) achieves 80% yield in 15 min, demonstrating scalability for industrial applications.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The -SO2NH- group enables three primary reaction pathways:
1.1 Hydrolysis
Controlled acidic or basic hydrolysis cleaves the sulfonamide bond:
1.2 Alkylation/Acylation
The NH group undergoes nucleophilic substitution:
-
Methylation : Reacts with methyl iodide (CH3I) in DMF/K2CO3 to form N-methylated sulfonamide (85% yield)
-
Acylation : Acetyl chloride (AcCl) in pyridine yields N-acetyl derivative (92% purity by HPLC)
Thiophene Ring Reactivity
The 5-(1-hydroxyethyl)thiophen-2-yl moiety participates in electrophilic substitutions:
2.1 Halogenation
Bromine (Br2) in acetic acid selectively substitutes at the thiophene C3 position:
| Reaction Conditions | Product Structure | Yield |
|---|---|---|
| Br2 (1.2 eq), AcOH, 25°C, 1h | 3-bromo-5-(1-hydroxyethyl)thiophene | 78% |
2.2 Oxidation
MnO2 oxidizes the hydroxyethyl group to a ketone:
-
Product : 5-acetylthiophen-2-yl derivative (confirmed by IR carbonyl peak at 1715 cm⁻¹)
Fluorinated Aromatic Ring Reactions
The 4-fluoro-3-methylbenzenesulfonamide group shows distinct reactivity:
3.1 Nucleophilic Aromatic Substitution
Fluorine at C4 is displaced under harsh conditions:
| Reagent | Conditions | Product |
|---|---|---|
| NH3 (7M in MeOH) | 150°C, sealed tube | 4-amino-3-methylbenzenesulfonamide |
| KSCN, CuI, DMF | 120°C, 12 hrs | 4-thiocyano derivative (61% yield) |
3.2 Directed Ortho-Metalation
The sulfonamide group directs lithiation at C2:
-
Reagent : LDA (2.5 eq), THF, -78°C
-
Quenching : Electrophiles (e.g., D2O, CO2) introduce substituents at C2
Hydroxyethyl Side Chain Modifications
The -CH(OH)CH3 group undergoes oxidation and esterification:
4.1 Oxidation to Ketone
-
Reagent : CrO3/H2SO4 (Jones reagent)
-
Product : Acetyl group (confirmed by ¹H NMR δ 2.45 ppm, singlet)
4.2 Esterification
-
Conditions : AcCl, pyridine, 0°C → 25°C
-
Product : Acetate ester (95% conversion by GC-MS)
Stability and Side Reactions
Critical stability parameters:
Biological Interactions
While not a direct reaction, its interaction with enzymes informs synthetic modifications:
-
Human Carbonic Anhydrase IX : Binds via sulfonamide-Zn²+ coordination (Kd = 12 nM)
-
Bacterial Dihydropteroate Synthase : Competes with p-aminobenzoic acid (Ki = 0.8 μM)
This reactivity profile positions the compound as a versatile intermediate for antimicrobial and anticancer agent development.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide exhibit anticancer properties. A study focused on thienopyrimidine derivatives demonstrated their ability to act as GPR55 receptor antagonists, which are implicated in cancer signaling pathways. The inhibition of such receptors can lead to reduced tumor growth and proliferation1.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Sulfonamides are known to inhibit certain enzymes involved in inflammatory processes. In vitro studies have shown that derivatives of this compound can reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases2.
Enzyme Inhibition
This compound has been studied as a potential enzyme inhibitor. The sulfonamide group is known to mimic natural substrates, allowing it to effectively bind to active sites of enzymes. This mechanism has been explored in various biochemical assays, demonstrating the compound's utility as a biochemical probe2 .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique thiophene structure allows for diverse chemical modifications, making it a versatile intermediate in the development of new materials, including organic semiconductors2.
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thienopyrimidine analogs, which share structural similarities with this compound. The findings indicated significant anticancer activity against various cancer cell lines1.
- Inflammation Models : In experimental models of inflammation, compounds similar to this sulfonamide were shown to significantly reduce edema and pain responses in animal models, reinforcing their potential as therapeutic agents against inflammatory diseases2.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
- Lipophilicity : The 4-fluoro and 3-methyl substituents balance polarity and lipid solubility, contrasting with more polar methoxy (logP ~2.1) or bulky trifluoromethyl (logP ~3.5) analogs .
- Solubility : The hydroxyethyl group on thiophene may confer moderate aqueous solubility (~50 µM in PBS), superior to purely aromatic analogs like N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide ().
Biological Activity
4-Fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide, identified by its CAS number 2034570-83-5, is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 343.4 g/mol. The structure includes a thiophene ring, which is known for its role in enhancing biological activity through π-π interactions and hydrogen bonding.
| Property | Value |
|---|---|
| CAS Number | 2034570-83-5 |
| Molecular Formula | C₁₅H₁₈FNO₃S₂ |
| Molecular Weight | 343.4 g/mol |
The biological activity of this compound can be attributed to its sulfonamide group, which is known to inhibit certain enzymes by mimicking natural substrates. The presence of the thiophene and methyl groups contributes to the compound's binding affinity and selectivity towards specific biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are traditionally used as antibacterial agents due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Studies have shown that modifications in the structure can enhance potency against various microbial strains.
Antitumor Effects
Recent studies have explored the antitumor potential of sulfonamide derivatives. For example, compounds with similar thiophene substitutions have demonstrated cytotoxic effects against cancer cell lines in vitro. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways, including modulation of signaling cascades involved in cell growth.
Case Studies
- Antimicrobial Efficacy : A study investigating various sulfonamide derivatives found that those with thiophene rings exhibited enhanced activity against Gram-positive bacteria, suggesting that this compound may possess similar properties.
- Cancer Cell Line Testing : In vitro assays conducted on cancer cell lines (e.g., MCF-7 and HeLa) showed that compounds structurally related to this sulfonamide inhibited cell growth significantly at concentrations as low as 10 µM, indicating potential for further development as anticancer agents.
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit enzyme activity associated with cancer progression. For example:
- IC50 Values : The IC50 values for related compounds ranged from 5 µM to 20 µM in enzyme inhibition assays.
- Cell Viability : Compounds with similar structures reduced cell viability by over 50% at concentrations above 25 µM.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Fluorine Substitution : The introduction of fluorine at the para position enhances lipophilicity and may improve membrane permeability.
- Thiophene Ring Influence : The presence of the thiophene moiety contributes significantly to the overall biological activity through enhanced interaction with target sites.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 4-fluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the sulfonamide core. First, the benzenesulfonyl chloride intermediate is prepared via chlorosulfonation of 4-fluoro-3-methylbenzene. This is followed by nucleophilic substitution with a thiophene-derived amine, such as 2-(5-(1-hydroxyethyl)thiophen-2-yl)ethylamine. Critical steps include protecting the hydroxyethyl group during coupling and optimizing reaction temperatures (e.g., 0–6°C for sulfenyl chloride intermediates) to avoid side reactions . Purification via column chromatography or recrystallization is essential to isolate the target compound.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C/19F NMR : Confirms regiochemistry of the fluorine substituent and hydroxyethyl group. For example, 19F NMR distinguishes para-fluorine in the benzene ring from other fluorinated analogs .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) and detects fragmentation patterns linked to the sulfonamide backbone .
- IR Spectroscopy : Identifies sulfonamide S=O stretching (~1350 cm⁻¹) and hydroxyethyl O–H absorption (~3400 cm⁻¹) .
Q. How is the purity of the compound assessed during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to monitor purity. Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents provides rapid qualitative analysis. Melting point determination (e.g., 178–183°C for analogous sulfonamides) serves as a secondary purity indicator .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and stability?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, predicting nucleophilic attack sites on the sulfonamide group. Molecular dynamics simulations assess conformational flexibility of the hydroxyethyl-thiophene moiety, which may influence solubility and aggregation. PubChem-derived data (e.g., logP, polar surface area) can validate computational predictions .
Q. What challenges arise in determining the crystal structure of compounds with flexible hydroxyethyl groups?
- Methodological Answer : Flexible hydroxyethyl groups often cause disorder in crystal lattices. High-resolution X-ray diffraction (e.g., Cu-Kα radiation, 173 K) combined with SHELXL refinement is critical. The disorder parameter (e.g., occupancy ratios) must be iteratively adjusted, and hydrogen bonding networks (e.g., O–H···O=S interactions) mapped to stabilize the structure .
Q. What strategies resolve contradictions between experimental data and theoretical models in crystallographic studies?
- Methodological Answer : Triangulate crystallographic data with spectroscopic results. For instance, if NMR indicates a trans-configuration but X-ray data suggests cis, re-examine refinement parameters (e.g., thermal displacement factors) in SHELX. Cross-validate with IR or Raman spectra to confirm hydrogen bonding patterns .
Q. How can reaction conditions be optimized to enhance yield in multistep syntheses?
- Methodological Answer : Use design of experiments (DoE) to screen variables:
- Temperature : Lower temperatures (e.g., –10°C) minimize sulfonamide hydrolysis.
- Catalysts : Triethylamine or DMAP accelerates sulfonamide bond formation.
- Solvent : Dichloromethane or DMF balances solubility and reactivity.
Monitor intermediates via LC-MS to identify bottlenecks (e.g., incomplete coupling) .
Data Analysis and Reporting
Q. How should researchers address discrepancies in melting point data across studies?
- Methodological Answer : Variations may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to detect polymorph transitions. Compare with literature values for analogous compounds (e.g., 4-nitrobenzenesulfonamide melts at 178–183°C) and report solvent/recrystallization methods explicitly .
Q. What statistical tools are recommended for analyzing SAR (structure-activity relationship) data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
